molecular formula C14H13ClFNO3S B4386916 5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide

5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide

Cat. No.: B4386916
M. Wt: 329.8 g/mol
InChI Key: DNQXUYMTEZUISS-UHFFFAOYSA-N
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Description

5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide is an organic compound with the molecular formula C14H13ClFNO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with chloro, ethoxy, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 2-ethoxybenzenesulfonamide, undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Chlorination: The amino group is chlorinated using thionyl chloride or phosphorus pentachloride to form the corresponding chloro derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of advanced materials with specific properties.

    Biological Research: It is used as a tool compound to study the effects of sulfonamide derivatives on biological systems.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-ethoxy-N-(2-chlorophenyl)benzenesulfonamide
  • 5-chloro-2-ethoxy-N-(2-bromophenyl)benzenesulfonamide
  • 5-chloro-2-ethoxy-N-(2-iodophenyl)benzenesulfonamide

Uniqueness

5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties

Properties

IUPAC Name

5-chloro-2-ethoxy-N-(2-fluorophenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClFNO3S/c1-2-20-13-8-7-10(15)9-14(13)21(18,19)17-12-6-4-3-5-11(12)16/h3-9,17H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNQXUYMTEZUISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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